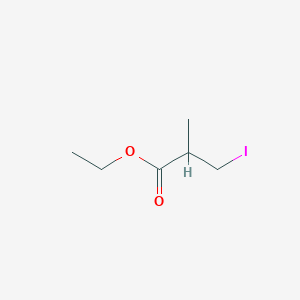
Ethyl 3-iodo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-2-methylpropanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group, an iodine atom, and a methyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodo-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the iodination of ethyl 2-methylpropanoate. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to ethyl 2-methylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the ester group to a carboxylic acid, resulting in 3-iodo-2-methylpropanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted esters or amides.
Reduction: Ethyl 2-methylpropanoate.
Oxidation: 3-iodo-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-2-methylpropanoate depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol or alkane, depending on the reducing agent used. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpropanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-chloro-2-methylpropanoate:
Uniqueness
Ethyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in radiolabeling and imaging applications.
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
ethyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
XSJVLSSSJNHGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















